N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 2,4-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
- N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and dimethyl groups on the pyrazole rings. These structural characteristics may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-14-16)6-12-11-9(2)5-13-15(11)3;/h5,7-8,12H,4,6H2,1-3H3;1H |
InChI Key |
NFNJNGXLDHNKET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
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